(4-Bromo-2-fluoro-phenoxy)-acetic acid
Description
(4-Bromo-2-fluoro-phenoxy)-acetic acid, also named 2-(4-bromo-2-fluorophenoxy)acetic acid, is a halogen-substituted acetic acid derivative. Its molecular formula is C₈H₅BrFO₃, with a molecular weight of 245.03 g/mol (exact mass: 244.94). The compound features a phenoxy ring substituted with bromine (Br) at the para (4-) position and fluorine (F) at the ortho (2-) position, linked to an acetic acid moiety. It is primarily used as a synthetic intermediate in organic chemistry, pharmaceuticals, and agrochemical research .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXDHKIIFGVHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368669 | |
| Record name | (4-Bromo-2-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-90-1 | |
| Record name | 2-(4-Bromo-2-fluorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nucleophilic Substitution of 4-Bromo-2-fluorophenol
The most common approach is the nucleophilic substitution reaction where 4-bromo-2-fluorophenol is reacted with chloroacetic acid or its derivatives under basic conditions to yield (4-bromo-2-fluoro-phenoxy)-acetic acid.
| Parameter | Details |
|---|---|
| Starting material | 4-Bromo-2-fluorophenol |
| Alkylating agent | Chloroacetic acid or sodium chloroacetate |
| Base | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) |
| Solvent | Aqueous or mixed aqueous-organic solvents (e.g., water/DMF) |
| Temperature | 60–90 °C |
| Reaction time | 4–12 hours |
| Workup | Acidification to precipitate the acid, filtration, washing, and drying |
This method exploits the phenolic oxygen’s nucleophilicity to attack the electrophilic carbon in chloroacetic acid, forming the ether linkage and introducing the acetic acid moiety.
Preparation of 4-Bromo-2-fluorophenol Intermediate
The phenol intermediate can be prepared by coupling reactions or halogenation of substituted phenols. For example, coupling 4-bromo-2-fluorophenol with benzophenone derivatives to form phenoxybenzophenones, followed by oxidation and hydrolysis steps to yield the desired phenoxyacetic acid.
Key steps from patent CN1034917A:
- Formation of 4-(4-bromo-2-fluorophenoxy)benzophenone via coupling of 4-bromo-2-fluorophenol with 4-fluorobenzophenone in the presence of potassium hydroxide and DMF at ~80 °C.
- Oxidation of benzophenone derivatives using peracetic acid or hydrogen peroxide to form phenylformic acid esters.
- Hydrolysis of esters under alkaline conditions (e.g., 25% KOH in ethanol at 70 °C) to yield the phenoxyacetic acid derivative.
This multi-step approach allows precise control of substitution patterns and high purity of the final product.
Oxidation and Hydrolysis Routes
Alternative routes involve:
- Oxidation of methyl ketone intermediates (e.g., 4-(4-bromo-2-fluorophenoxy)phenyl methyl ketone) with peracetic acid to form phenol derivatives.
- Followed by hydrolysis of ester intermediates to yield the free acid.
These methods are useful when starting from ketone or ester precursors and provide flexibility in synthetic design.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4-Bromo-2-fluorophenol + chloroacetic acid | NaOH/KOH, aqueous or mixed solvent, 60–90 °C, 4–12 h | 70–85 | Straightforward, widely used |
| Coupling & oxidation (patent) | 4-Bromo-2-fluorophenol + 4-fluorobenzophenone | KOH, DMF, 80 °C; oxidation with peracetic acid | ~88 | Multi-step, high purity, good yields |
| Oxidation of methyl ketone | 4-(4-Bromo-2-fluorophenoxy)phenyl methyl ketone | Peracetic acid, 20–50 °C, hydrolysis with KOH | ~82 | Useful for ketone intermediates |
Research Findings and Optimization Notes
- Reaction Efficiency: The nucleophilic substitution method typically achieves high conversion rates (up to 99% transformation efficiency reported for related phenoxybenzophenone intermediates) when optimized with correct molar ratios and reaction times.
- Catalysts and Additives: Acidic catalysts and peroxide oxidants such as hydrogen peroxide or peracetic acid are effective in oxidation steps, with careful control of temperature and reaction time essential to avoid side reactions.
- Purification: Extraction with organic solvents (e.g., perchloroethane, methylene dichloride) followed by washing with water, sodium carbonate, and sodium bisulfite solutions is standard to remove impurities and isolate the product.
- Yield Considerations: Yields range from 70% to 88% depending on the method and scale, with multi-step coupling and oxidation processes generally giving higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-phenoxy)-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-bromo-2-fluorobenzoic acid, while reduction can produce 4-bromo-2-fluorophenol .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₆BrF O₃
- Molecular Weight : 249.03 g/mol
- IUPAC Name : 2-(4-bromo-2-fluorophenoxy)acetic acid
The compound features a bromine atom and a fluorine atom on the phenoxy group, which influences its reactivity and biological activity. The presence of these halogens allows for various chemical reactions, including nucleophilic substitutions and oxidation processes.
Chemistry
(4-Bromo-2-fluoro-phenoxy)-acetic acid serves as a building block in organic synthesis. It can undergo various reactions:
- Substitution Reactions : The bromine and fluorine can be replaced by other functional groups.
- Oxidation Reactions : Can be oxidized to yield corresponding carboxylic acids.
- Reduction Reactions : Reduction can lead to the formation of alcohols.
These reactions are facilitated using common reagents such as sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Biology
In biological studies, this compound has been investigated for its interactions with enzymes and metabolic pathways. Notable findings include:
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
Medicine
The compound is being explored for its therapeutic properties:
- Drug Development : Its unique structure allows it to serve as a precursor in the synthesis of novel drug candidates.
- Anti-inflammatory Properties : Studies have indicated potential anti-inflammatory effects, warranting further investigation into its medicinal applications.
Case Study 1: Antibacterial Properties
A study evaluated the antibacterial activity of this compound against Gram-positive bacteria. Results indicated moderate activity, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Streptococcus pneumoniae | 64 μg/mL |
Further research is needed to elucidate the mechanism of action and optimize its efficacy against resistant strains.
Case Study 2: Enzyme Interaction
Research on enzyme interactions revealed that this compound acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. The compound demonstrated weak inhibitory activity, indicating the need for structural modifications to enhance potency.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-phenoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related phenoxy-acetic acid derivatives with varying substituents (halogens, alkyl, methoxy groups). Key examples include:
Substituent Impact on Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- Fluorine (F) : Strongly electron-withdrawing, increases acidity of the acetic acid group (pKa ~2.8) compared to methoxy (electron-donating) analogs (pKa ~3.5) .
- Bromine (Br) : Larger atomic radius than Cl or F, enhances lipophilicity and influences crystal packing via halogen bonding .
- Methoxy (OMe) : Reduces reactivity in electrophilic substitution but improves solubility in organic solvents .
- Positional Effects: Ortho-substituents (2-position): Steric hindrance from groups like isopropyl () or chlorine () reduces rotational freedom of the acetic acid moiety, affecting intermolecular interactions . Para-substituents (4-position): Bromine’s electron-withdrawing nature stabilizes the phenoxy ring, enhancing resistance to oxidation .
Research Findings and Data
- Crystallography : X-ray studies of 2-(3-bromo-4-methoxyphenyl)acetic acid () reveal that Br and OMe substituents induce a 78.15° tilt in the acetic acid group, forming hydrogen-bonded dimers (R₂²(8) motif). This suggests similar steric effects in fluoro analogs .
- Similarity Analysis : Computational models () rank 2-(4-bromo-2-fluorophenyl)acetic acid (similarity score 0.92) as closer to the target compound than difluoro analogs (score 0.87) .
Biological Activity
(4-Bromo-2-fluoro-phenoxy)-acetic acid is an organic compound characterized by its unique structure, which includes a phenoxy group attached to an acetic acid moiety, with bromine and fluorine substituents. This compound has garnered attention for its significant biological activities, particularly in the fields of herbicide development and potential pharmaceutical applications.
- Molecular Formula : C₈H₆BrFO₃
- CAS Number : 451-90-1
- Structural Features : The presence of halogen atoms (bromine and fluorine) on the aromatic ring enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Herbicidal Activity : The compound acts as a herbicide, inhibiting plant growth by interfering with specific biochemical pathways. Its mechanism involves targeting plant hormone signaling pathways, which are crucial for growth regulation .
- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, indicating its potential for development as a therapeutic agent in treating infections.
- Medicinal Chemistry Applications : Ongoing research is exploring the compound's potential in cancer therapy and other medicinal applications due to its unique structural characteristics that allow it to interact with various biological targets.
The mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : The compound can bind to specific enzymes, preventing substrate access and inhibiting their activity, which is critical in both plant growth regulation and potential antimicrobial effects.
Table 1: Summary of Biological Activities
Case Study: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of this compound demonstrated significant inhibition of growth in common agricultural weeds. The compound was found to disrupt auxin transport in plants, leading to abnormal growth patterns and eventual death of the target species.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other phenoxyacetic acid derivatives, highlighting its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2-Bromo-4-fluoro-phenoxy)-acetic acid | C₈H₆BrFO₃ | Similar structure but different halogen placement |
| 4-Bromo-2-fluorophenylacetic acid | C₈H₆BrFO₂ | Lacks the phenoxy group; different reactivity |
| 4-Bromo-3-methylphenoxy-acetic acid | C₉H₉BrO₂ | Methyl substitution alters biological activity |
This table illustrates how variations in halogen placement and functional groups can significantly affect the chemical behavior and biological activity of similar compounds.
Q & A
Q. What are the optimal synthetic routes for (4-Bromo-2-fluoro-phenoxy)-acetic acid, and how can purity be ensured?
Methodological Answer:
- Ester Hydrolysis : Start with ethyl 2-(2-acetyl-4-bromophenoxy)acetate (or similar esters) and hydrolyze under acidic or basic conditions. For example, use NaOH in ethanol/water followed by acidification to yield the acetic acid derivative .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling using 4-bromo-2-fluorophenylboronic acid (CAS 216393-64-5) with bromoacetic acid derivatives. Catalyze with Pd(PPh₃)₄ in a THF/H₂O mixture at 80°C .
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can this compound be characterized structurally and analytically?
Methodological Answer:
Q. What storage conditions are critical for maintaining compound stability?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight containers to prevent degradation .
- Light Sensitivity : Protect from UV light using amber vials, as bromo/fluoro aromatics may undergo photolytic cleavage .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in physicochemical data (e.g., melting points, NMR shifts) across synthesis batches?
Methodological Answer:
- Polymorph Screening : Perform differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms .
- Purity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted boronic acid or ester intermediates) .
- Solvent Effects : Test recrystallization in alternative solvents (e.g., DMF vs. ethanol) to isolate dominant polymorphs .
Q. What role does this compound play in medicinal chemistry as a bioactive scaffold?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the bromo/fluoro substituents to study effects on target binding. For example, replace Br with Cl or CF₃ to alter electron-withdrawing properties .
- Biological Screening : Test against kinase or enzyme targets (e.g., COX-2) using fluorescence polarization assays. Compare with analogs like 2-amino-4-bromo-3,5-difluorobenzoic acid, which shows enzyme interaction potential .
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance cell permeability, followed by in vitro hydrolysis studies .
Q. How can cross-coupling reactions expand the derivatization of this compound for material science applications?
Methodological Answer:
- Suzuki Coupling : React with heteroaryl boronic acids (e.g., pyridinyl) to create π-conjugated systems for organic electronics. Optimize conditions with Pd(OAc)₂ and SPhos ligand .
- Oxidation/Reduction : Convert the acetic acid group to an alcohol (NaBH₄) or ketone (CrO₃) for functional diversity. Monitor via TLC and FTIR .
- Coordination Chemistry : Use the carboxylic acid as a ligand for metal-organic frameworks (MOFs). Characterize complexes with Cu(II) or Zn(II) via UV-Vis and EPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
